molecular formula C24H25FN6O2 B2803586 N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide CAS No. 1172350-54-7

N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide

Cat. No.: B2803586
CAS No.: 1172350-54-7
M. Wt: 448.502
InChI Key: LKGFRVUQHQZEQM-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only the C2- and C3-positions .


Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of the compound was identified based on liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

The compound exhibited substantial antiviral activity . The reaction involves a base-catalyzed two-step formation of 2-arylidene cyanomethyl 1,3-benzothiazoles via a Knoevenagel condensation .

Scientific Research Applications

Neuroinflammation Imaging

A study conducted by Damont et al. (2015) focused on the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines for binding to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. The study presented fluoroalkyl- and fluoroalkynyl- analogues with subnanomolar affinity for TSPO, comparable to that of the known molecule DPA-714. Radiolabeling with fluorine-18 and subsequent positron emission tomography (PET) imaging in a rodent model of neuroinflammation confirmed their potential as in vivo PET-radiotracers for neuroinflammation.

Tumor Imaging

Research by Xu et al. (2012) explored 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for their potential in tumor imaging with PET. The study developed three additional 18F-labeled derivatives showing increased uptake in S180 tumors, suggesting a promising avenue for cancer detection. The compounds were synthesized by nucleophilic substitution of tosylate and nitro precursors with 18F-fluoride, with in vitro and in vivo studies highlighting their tumor uptake kinetics.

Antituberculosis Activity

Jeankumar et al. (2013) investigated thiazole-aminopiperidine hybrid analogues for their activity against Mycobacterium tuberculosis (MTB) DNA gyrase. Among the compounds studied, one compound showed significant activity with an MTB MIC of 28.44 μM, offering a new potential chemical scaffold for antituberculosis drug development.

Cytotoxic Activity Against Cancer Cells

A study by Hassan et al. (2015) on the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases found these compounds displayed cytotoxicity against four human cancer cell lines. This suggests their potential as chemotherapeutic agents, with further research needed to explore their mechanism of action and therapeutic windows.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines , a group of heterocyclic compounds that have been extensively studied for their diverse biological activities.

Mode of Action

Pyrazolo[3,4-d]pyrimidines are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The specific mode of action of this compound would depend on its primary target.

Biochemical Pathways

Without specific information on the compound’s primary target, it’s challenging to accurately summarize the affected biochemical pathways. Pyrazolo[3,4-d]pyrimidines have been implicated in a variety of biological pathways due to their diverse biological activities . Once the primary target of this compound is

Properties

IUPAC Name

N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O2/c1-16(2)33-20-9-5-18(6-10-20)24(32)26-11-12-31-23-21(14-30-31)22(28-15-29-23)27-13-17-3-7-19(25)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,26,32)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGFRVUQHQZEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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